(1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
(1,1-Dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a benzothiazine derivative featuring a sulfone group (1,1-dioxido), a meta-tolyl substituent at the 4-position, and a morpholino methanone moiety at the 2-position. The benzothiazine core is a six-membered heterocyclic ring fused to a benzene ring, with sulfur and nitrogen atoms at positions 1 and 4, respectively. The sulfone group enhances polarity and stability, while the morpholino methanone group is a common pharmacophore that may influence bioavailability and target binding . The meta-tolyl substituent (m-tolyl) introduces steric and electronic effects that modulate reactivity and intermolecular interactions.
Properties
IUPAC Name |
[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-15-5-4-6-16(13-15)22-14-19(20(23)21-9-11-26-12-10-21)27(24,25)18-8-3-2-7-17(18)22/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGXCUHKIWXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone represents a novel class of heterocyclic compounds with potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazine core and morpholino group. Its molecular formula is C13H14N2O3S, with a molecular weight of approximately 278.33 g/mol. The presence of the dioxido group enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have shown promising results as inhibitors of key metabolic pathways in pathogens. For instance, derivatives of 4H-thiochromen-4-one 1,1-dioxide have been identified as effective allosteric modulators against enzymes involved in tropical diseases like malaria and leishmaniasis .
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes such as tryptophan synthase and acetylcholinesterase, which are critical in various physiological processes.
- Receptor Modulation : It may act on kappa-opioid receptors, influencing pain pathways and potentially providing analgesic effects .
Biological Activity Studies
Recent studies have focused on evaluating the efficacy of this compound against various biological models.
In Vitro Studies
In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against cancer cell lines. For example:
- Cytotoxicity Assays : Compounds were tested using the MTT assay to determine their effect on cell viability. Results indicated an EC50 below 10 µM for several derivatives against Plasmodium falciparum and other pathogens .
Case Studies
- Anti-Cancer Activity : A study evaluated the anti-cancer properties of similar benzothiazine derivatives, reporting IC50 values that suggest strong inhibitory activity against breast cancer cell lines.
- Antimicrobial Effects : Another study highlighted the antimicrobial properties of related compounds against Staphylococcus aureus, indicating potential applications in treating bacterial infections.
Data Table: Summary of Biological Activities
Scientific Research Applications
Key Properties
- Molecular Weight : 304.36 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Synthetic Approaches
Several synthetic routes have been explored for the preparation of this compound:
- Condensation Reactions : Utilizing morpholino derivatives and dioxido-benzothiazine precursors.
- Substitution Reactions : Employing electrophilic aromatic substitution techniques to introduce the m-tolyl group onto the benzothiazine scaffold.
Antimicrobial Activity
Research indicates that compounds similar to (1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for antibiotic development.
Anti-inflammatory Properties
The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies suggest that it may serve as a potent anti-inflammatory agent by reducing prostaglandin synthesis.
Cancer Therapeutics
Recent investigations have highlighted the potential of this compound in cancer treatment. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, suggesting its role as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted by demonstrated that derivatives of benzothiazine compounds exhibited IC50 values ranging from 5 to 20 µg/mL against Staphylococcus aureus. The findings indicate that modifications on the benzothiazine scaffold can enhance antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, researchers evaluated the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory drug .
Case Study 3: Cancer Cell Line Studies
A recent publication reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
This compound () shares the benzothiazine core and sulfone group with the target compound but differs in substituents:
- 4-position substituent : 4-butylphenyl (lipophilic alkyl chain) vs. m-tolyl (aromatic methyl group).
- 2-position substituent: Phenyl methanone vs. morpholino methanone.
3,4-Dihydro-4H-benzo[b][1,4]thiazine Derivatives
Compounds such as (3-phenyl-3,4-dihydro-4H-benzo[b][1,4]thiazin-2-yl)(phenyl)methanone (4e) and (p-tolyl)methanone (4f) () lack the sulfone group, reducing their polarity and oxidation stability. The absence of the 1,1-dioxido moiety may also alter electronic distribution, affecting reactivity in substitution or coupling reactions .
Morpholino Methanone-Containing Heterocycles
Thiazole-Based Derivatives
(S)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidin-1-yl)(2-methyl-5-(m-tolyl)thiazol-4-yl)methanone () replaces the benzothiazine core with a thiazole ring. The thiazole’s smaller five-membered structure confers greater rigidity and different π-π stacking behavior compared to benzothiazine. The morpholino methanone group is retained, suggesting shared pharmacological targeting (e.g., orexin receptor antagonism) .
Fused Polycyclic Systems
(2-(2-Hydroxyphenyl)-8-methyl-4-(3-nitrophenyl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)(morpholino)methanone (6b) () incorporates a fused benzothiazolo-pyrimidinone scaffold. The extended conjugation increases molecular weight (MW = 504.5 g/mol) and may enhance binding affinity to biological targets via additional van der Waals interactions.
Suzuki Coupling for Morpholino Methanone Derivatives
The morpholino methanone group in (2-amino-4-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)(morpholino)methanone () is introduced via Suzuki coupling, a method applicable to the target compound. The reaction conditions (PdCl₂(dppf)·CH₂Cl₂ catalyst, Cs₂CO₃ base, 100°C) are typical for aryl boronate intermediates, suggesting compatibility with the m-tolyl-benzothiazine system .
Data Tables
Table 1. Substituent Effects on Benzothiazine Derivatives
Q & A
Q. Q1. What are the key synthetic routes for (1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, and how can reaction conditions be optimized for improved yield?
Methodology :
- Step 1 : Start with the synthesis of the benzo[b][1,4]thiazine core. React 3-(m-tolyl)thiophenol with chloroacetic acid under basic conditions to form the thiazine ring.
- Step 2 : Introduce the sulfone group (1,1-dioxido) via oxidation using hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA) .
- Step 3 : Couple the morpholino methanone group via a Friedel-Crafts acylation or nucleophilic substitution, using morpholine and a carbonyl source (e.g., triphosgene) in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) .
- Optimization : Use TiO₂ nanocatalysts (1–2 mol%) to enhance reaction efficiency and reduce side products. Solvent choice (e.g., DMF for polar intermediates, ethanol for recrystallization) and temperature control (60–80°C for acylation) are critical .
Advanced Reactivity
Q. Q2. How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify electrophilic sites. The sulfone group increases electron withdrawal, directing nucleophiles to the para position of the m-tolyl ring .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets, such as enzymes with nucleophilic residues (e.g., cysteine proteases). Compare results with experimental kinetic data to validate predictions .
Basic Characterization
Q. Q3. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfone at C1, morpholino methanone at C2). Key signals: δ 2.3–2.5 ppm (m-tolyl methyl), δ 3.6–3.8 ppm (morpholine protons) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%). Monitor for byproducts like unoxidized thiazine intermediates .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~427.1) .
Advanced Stereochemical Analysis
Q. Q4. How can X-ray crystallography and spectroscopic data resolve ambiguities in stereochemical configuration?
Methodology :
- Grow single crystals via slow evaporation in ethanol/water (1:1). X-ray diffraction (e.g., monoclinic P2₁/c system) reveals bond angles and confirms the planar sulfone group .
- Compare experimental NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons on the thiazine ring) with DFT-simulated values to validate spatial arrangement .
Basic Biological Assays
Q. Q5. What in vitro assays are suitable for evaluating biological activity, considering its structural features?
Methodology :
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus), leveraging the sulfone group’s polarity for membrane penetration .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays. Pre-incubate the compound (10–100 µM) with enzyme and substrate (e.g., ATP for kinases) to measure IC₅₀ .
Advanced Molecular Modeling
Q. Q6. How can molecular docking inform the design of analogs targeting specific protein receptors?
Methodology :
- Dock the compound into the active site of a target (e.g., EGFR kinase) using AutoDock. Focus on hydrogen bonding between the morpholino oxygen and Lys721. Modify the m-tolyl group to enhance hydrophobic interactions with Val702 .
- Validate predictions with MM-GBSA binding free energy calculations. Prioritize analogs with ΔG < −8 kcal/mol for synthesis .
Basic Stability Studies
Q. Q7. What are the primary degradation pathways under varying pH conditions, and how can stability studies be designed?
Methodology :
- Acidic Conditions (pH 2) : Hydrolysis of the morpholino methanone group. Monitor via HPLC at 254 nm for degradation peaks .
- Alkaline Conditions (pH 10) : Sulfone group stability. Use accelerated testing (40°C/75% RH) over 14 days. Recrystallize degraded samples to identify products (e.g., sulfonic acid derivatives) .
Advanced Photodegradation
Q. Q8. How do steric and electronic effects influence susceptibility to photolytic degradation?
Methodology :
- Expose the compound to UV light (λ = 254 nm) in methanol. The electron-withdrawing sulfone group increases photosensitivity, leading to C-S bond cleavage. Confirm via LC-MS (m/z 285.0 for benzoquinone byproducts) .
- Compare with derivatives lacking the sulfone group to isolate electronic effects. Use time-dependent DFT (TDDFT) to model excited-state behavior .
Basic Data Contradictions
Q. Q9. How should researchers address contradictions in reported biological activity data?
Methodology :
- Assay Variability : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for solvent (DMSO ≤1%) and cell line passage number .
- Purity Verification : Re-characterize compounds from conflicting studies via HPLC and NMR. Impurities >2% (e.g., unreacted morpholine) can skew bioactivity .
Advanced SAR Analysis
Q. Q10. What statistical approaches are recommended for multivariate analysis of SAR data in derivatives?
Methodology :
- Perform principal component analysis (PCA) on descriptors like logP, molar refractivity, and topological polar surface area. Cluster derivatives with >80% similarity in bioactivity .
- Use partial least squares (PLS) regression to correlate structural features (e.g., sulfone presence) with IC₅₀ values. Validate models with leave-one-out cross-validation (Q² > 0.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
